methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate
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Overview
Description
Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a formyl group at the 5-position and a methyl group at the 4-position of the pyrrole ring, with a propanoate ester group attached at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, where the pyrrole reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: The propanoate ester group can be introduced through esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation with bromine (Br2) in the presence of a catalyst like iron (Fe), nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 3-(5-carboxy-4-methyl-1H-pyrrol-3-yl)propanoate.
Reduction: 3-(5-hydroxymethyl-4-methyl-1H-pyrrol-3-yl)propanoate.
Substitution: 3-(5-formyl-4-bromo-1H-pyrrol-3-yl)propanoate (for halogenation).
Scientific Research Applications
Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can act as an electrophilic center, participating in various biochemical reactions. The pyrrole ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate: Similar structure with an additional methyl group at the 2-position.
3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propionic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and interactions
Biological Activity
Methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a pyrrole ring with a formyl group at the 5-position, a methyl group at the 4-position, and a propanoate moiety at the 3-position. The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, influencing several biochemical pathways.
- Molecular Formula : C11H15NO3
- Molecular Weight : 209.24 g/mol
- CAS Number : 18818-25-2
The biological activity of this compound can be explained through its interaction with specific molecular targets:
- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Receptor Interaction : The pyrrole ring may interact with various biological receptors, modulating their function and leading to diverse biological effects.
- Biochemical Pathways : The compound's structure allows it to influence multiple biochemical pathways, which is crucial for its therapeutic potential .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : Studies have shown that this compound possesses anticancer properties, potentially acting as an inhibitor of cancer cell proliferation.
Study Reference | Cell Line Tested | IC50 Value (µM) | Observations |
---|---|---|---|
A431 | <10 | Significant cytotoxicity observed | |
Jurkat | <5 | Induced apoptosis in treated cells |
- Antimicrobial Properties : Preliminary investigations suggest that the compound may also exhibit antimicrobial activity, making it a candidate for further development in treating infections.
Case Studies
-
Anticancer Efficacy :
- A study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
-
Antimicrobial Activity :
- In vitro tests demonstrated that the compound exhibited inhibitory effects against several bacterial strains, suggesting potential as an antimicrobial agent. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Applications in Research and Medicine
This compound is not only valuable for its biological activities but also serves as an important intermediate in organic synthesis. Its unique structural features enable the development of more complex pyrrole derivatives, which may have enhanced therapeutic properties.
Potential Applications Include:
- Drug Development : Due to its promising anticancer and antimicrobial properties, this compound could serve as a lead for new therapeutic agents targeting specific diseases.
Application Area | Description |
---|---|
Cancer Therapy | Development of targeted therapies leveraging its cytotoxic effects |
Antimicrobial Agents | Formulation of new antibiotics based on its inhibitory properties |
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanoate |
InChI |
InChI=1S/C10H13NO3/c1-7-8(3-4-10(13)14-2)5-11-9(7)6-12/h5-6,11H,3-4H2,1-2H3 |
InChI Key |
PLBQLIFDSMCQBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1CCC(=O)OC)C=O |
Origin of Product |
United States |
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